

An In-Depth Technical Guide to 2-Fluoro-6-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzonitrile

Cat. No.: B188161

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CAS Number: 198633-76-0

This technical guide provides a comprehensive overview of **2-Fluoro-6-methylbenzonitrile**, a key building block in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications.

Physicochemical Properties

2-Fluoro-6-methylbenzonitrile, also known as 2-Cyano-3-fluorotoluene, is a versatile chemical intermediate.^[3] The presence of a fluorine atom enhances its reactivity and stability, making it a valuable component in the design of complex molecular structures.^[1]

Table 1: Physicochemical Data of **2-Fluoro-6-methylbenzonitrile**

Property	Value	Reference
CAS Number	198633-76-0	[2]
Molecular Formula	C ₈ H ₆ FN	[3]
Molecular Weight	135.14 g/mol	[3]
Appearance	White to orange to green powder/crystal	[3]
Melting Point	44 - 48 °C	[3]
Boiling Point	~207.4 °C	[2]
Purity	≥ 98% (GC)	[3]

Synthesis of 2-Fluoro-6-methylbenzonitrile

The synthesis of **2-Fluoro-6-methylbenzonitrile** can be achieved through several synthetic routes. Two plausible methods are the Sandmeyer reaction starting from 2-fluoro-6-methylaniline and a nucleophilic aromatic substitution reaction from 2,6-difluorotoluene.

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of **2-Fluoro-6-methylbenzonitrile** from 2-fluoro-6-methylaniline. The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile.

Materials:

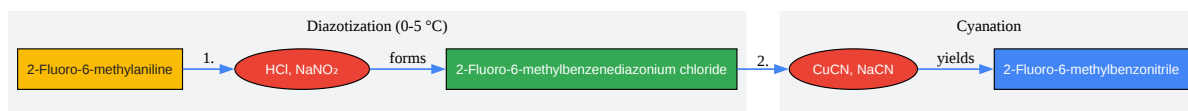
- 2-Fluoro-6-methylaniline
- Hydrochloric acid (HCl)
- Sodium nitrite (NaNO₂)
- Copper(I) cyanide (CuCN)
- Sodium cyanide (NaCN)

- Toluene
- Ice
- Water
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Diazotization:** A solution of 2-fluoro-6-methylaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
- **Cyanation:** In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper cyanide solution. The reaction mixture is stirred and gradually warmed to room temperature, and then heated to promote the substitution reaction.
- **Work-up:** After the reaction is complete, the mixture is cooled and extracted with toluene. The organic layers are combined and washed with water, a dilute sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield **2-Fluoro-6-methylbenzonitrile**.

Logical Relationship of Sandmeyer Reaction



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Caption: Synthetic pathway via Sandmeyer reaction.

Spectroscopic Data

The structural confirmation of **2-Fluoro-6-methylbenzonitrile** is achieved through various spectroscopic techniques.

Table 2: Spectral Data of **2-Fluoro-6-methylbenzonitrile**

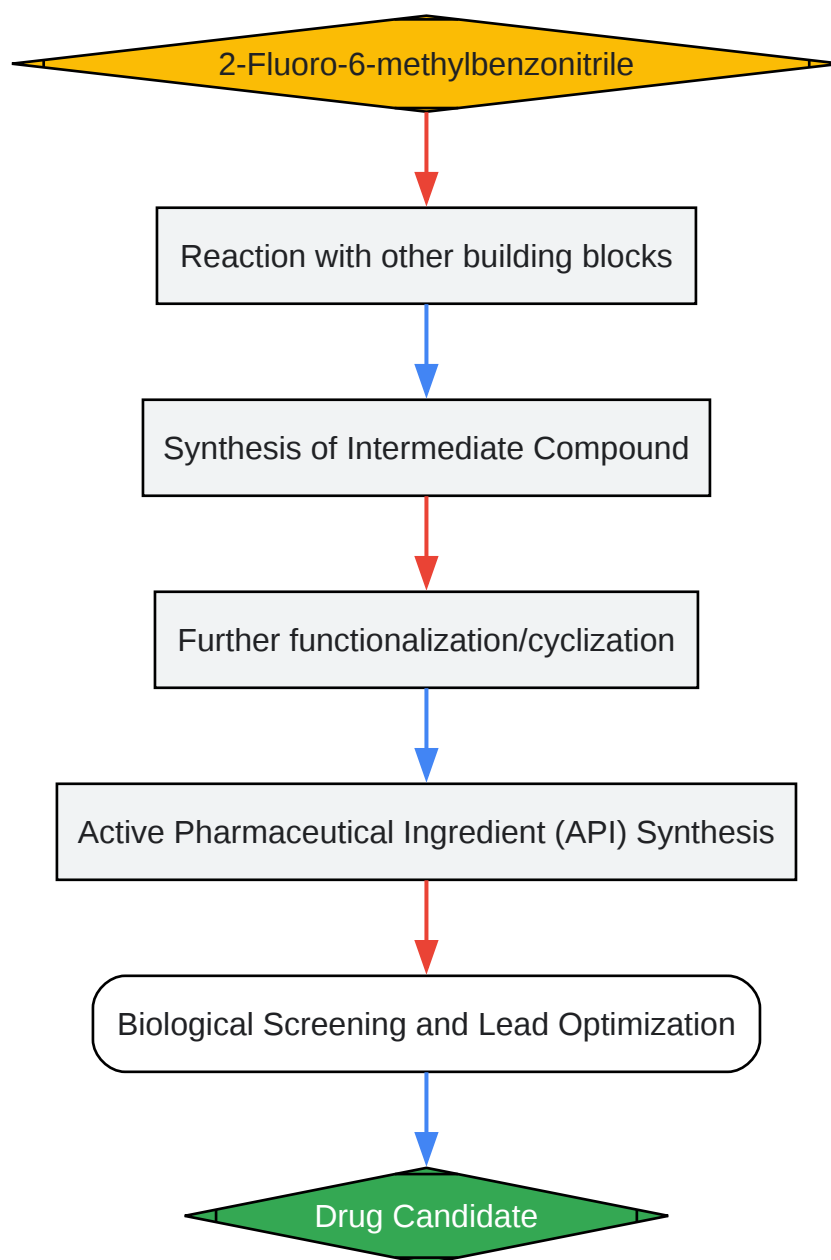
Technique	Key Features
¹ H NMR	Aromatic protons and methyl protons with characteristic chemical shifts and coupling constants due to the fluorine atom.
¹³ C NMR	Distinct signals for the eight carbon atoms, with the carbon attached to the fluorine showing a characteristic doublet. Aromatic carbons and the nitrile carbon will also have specific chemical shifts.
FT-IR (cm ⁻¹)	Strong absorption band for the nitrile group (C≡N) around 2230 cm ⁻¹ . Bands for C-F stretching and aromatic C-H and C=C stretching.
Mass Spec (m/z)	Molecular ion peak corresponding to the molecular weight (135.14), along with characteristic fragmentation patterns.

Applications in Research and Development

2-Fluoro-6-methylbenzonitrile is a crucial intermediate in the synthesis of various high-value chemicals.

- **Pharmaceuticals:** It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[\[1\]](#)
- **Agrochemicals:** This compound is utilized in the formulation of pesticides and herbicides, where the fluoro and cyano groups contribute to the biological activity and efficacy of the final products.[\[1\]](#)
- **Materials Science:** It is also employed in the development of advanced materials, including polymers and coatings, to enhance their chemical and physical properties.[\[1\]](#)

Experimental Workflow for Application in Drug Discovery



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